molecular formula C14H15BrO5 B371788 CID 11834582

CID 11834582

Cat. No.: B371788
M. Wt: 343.17g/mol
InChI Key: GZKDZQTYUGZBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11834582 is a chemical compound referenced in analytical studies involving gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation of essential oils (CIEO) . While its exact biological role remains unspecified in the provided evidence, its structural characteristics and chromatographic behavior suggest it is a volatile or semi-volatile organic compound. The GC-MS total ion chromatogram (Figure 1C in ) highlights its presence in CIEO fractions, with a distinct mass spectrum (Figure 1D) that aids in identification .

Properties

Molecular Formula

C14H15BrO5

Molecular Weight

343.17g/mol

InChI

InChI=1S/C14H15BrO5/c15-12-6-5-7(14(12)19-3-4-20-14)9-10(12)8(6)11(16)13(9)17-1-2-18-13/h6-10H,1-5H2

InChI Key

GZKDZQTYUGZBIZ-UHFFFAOYSA-N

SMILES

C1COC2(O1)C3CC4C2(C5C4C(=O)C6(C35)OCCO6)Br

Canonical SMILES

C1COC2(O1)C3CC4C2(C5C4C(=O)C6(C35)OCCO6)Br

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Reactivity

Functional GroupReactivityExample Reactions
Carboxamide Hydrolysis, Nucleophilic Acyl Substitution- Acidic/basic hydrolysis to carboxylic acids2.
- Reaction with Grignard reagents to form ketones2.
Thiophene Ring Electrophilic Substitution, Oxidation- Sulfonation or halogenation at the α-position .
- Oxidation to sulfones using mCPBA .
Morpholine Alkylation, Reductive Amination- Quaternization with methyl iodide.
- Reductive amination with aldehydes.

Mechanistic Insights

  • Amide Bond Stability : The carboxamide group resists hydrolysis under physiological pH but undergoes cleavage in strongly acidic/basic conditions.

  • Electron Transfer : The thiophene ring participates in redox reactions, acting as an electron donor in catalytic cycles .

  • Steric Effects : The 2,6-dimethylmorpholino group imposes steric hindrance, slowing reactions at the acetamido nitrogen.

Reaction Optimization

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation efficiency for unsaturated intermediates .

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve reaction yields for amide couplings.

  • Temperature Control : Reactions involving thermally labile intermediates require low temperatures (−78°C to 0°C).

Analytical Validation

TechniqueApplication
NMR Spectroscopy Confirmation of regioselectivity in substitution reactions.
Mass Spectrometry Verification of molecular weight and fragmentation patterns .
X-ray Crystallography Structural elucidation of crystalline intermediates .

Biological Relevance

While not directly studied for CID 11834582, analogs with similar scaffolds exhibit:

  • Enzyme Inhibition : Binding to ATP pockets in kinases via the carboxamide group .

  • Antiviral Activity : Disruption of viral protease function through thiophene coordination .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional comparison of CID 11834582 is contextualized using related compounds from the evidence, focusing on inhibitors, substrates, and natural derivatives.

Structural Comparison

Table 1: Key Structural and Functional Attributes
Compound (PubChem CID) Core Structure Functional Groups/Modifications Biological Role/Activity Reference
This compound Undefined (GC-MS detected) Likely volatile organic components Component in essential oils
Taurocholic Acid (6675) Steroid backbone + taurine Sulfated bile acid Substrate for hepatic transporters
Ginkgolic Acid 17:1 (5469634) Alkylphenol Long-chain unsaturated alkyl group Inhibitor of membrane proteins
Oscillatoxin D (101283546) Polyketide derivatives Methylation at C-30 Cytotoxic marine toxin
Betulin (72326) Lupane triterpenoid Hydroxyl groups at C-3 and C-28 Antiviral, anti-inflammatory



Key Observations :

  • This compound shares chromatographic detection methods (GC-MS) with oscillatoxin derivatives and betulin, which are also analyzed via mass spectrometry .
  • Unlike taurocholic acid (a sulfated steroid) or ginkgolic acid (alkylphenol), this compound lacks defined structural motifs in the evidence but may belong to terpenoid or fatty acid families based on its essential oil association .

Functional and Mechanistic Comparison

Inhibitory Activity
  • Betulin-derived inhibitors (e.g., CID 72326, 64971) exhibit competitive inhibition of steroid transporters via 3D structural overlap with substrates like DHEAS (CID 12594) . This compound’s role in essential oils may involve analogous interactions with biological targets, though direct evidence is absent.
Analytical Profiles
  • Chromatographic Behavior : this compound elutes in specific vacuum distillation fractions (Figure 1C), similar to oscillatoxin derivatives (e.g., CID 185389), which are fractionated based on polarity and volatility .
  • Mass Spectral Data : The compound’s fragmentation pattern (Figure 1D) could be compared to betulin (CID 72326), which shows characteristic ions at m/z 207 and 189 in GC-MS .

Q & A

Q. How to address gaps in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Perform systematic SAR by iteratively modifying functional groups and testing activity.
  • Use cheminformatics tools (e.g., QSAR models) to prioritize synthetic targets .

Key Methodological Frameworks

  • Data Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting results and identify root causes .
  • Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and include risk mitigation plans (e.g., pilot studies) .

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